3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
货号:
B2452254
CAS 编号:
958984-53-7
分子量:
439.53
InChI 键:
STGPHPQFYSSSSC-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
The compound 3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic specialty chemical designed for pharmaceutical and medicinal chemistry research. Its molecular architecture integrates a dihydrothienopyrazole core, a structural motif recognized in medicinal chemistry for its potential as a pharmacophore. Compounds featuring this scaffold have been identified as key intermediates or target molecules in the synthesis of substances with diverse biological activities . Researchers can leverage this benzamide derivative as a key intermediate to develop and optimize lead compounds. Its structure suggests potential application in exploring pathways related to inflammation and pain, given that analogous thienopyrimidine and dihydrothieno triazolopyrimidine derivatives have been reported to exhibit notable anti-inflammatory and analgesic properties in preclinical models . The presence of the 3,4-diethoxybenzamide moiety may contribute to the molecule's lipophilicity and overall pharmacokinetic profile, making it a valuable probe for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents with improved efficacy and safety margins . This product is intended for laboratory research purposes by qualified personnel.
属性
IUPAC Name |
3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-4-29-20-11-8-16(12-21(20)30-5-2)23(27)24-22-18-13-31(28)14-19(18)25-26(22)17-9-6-15(3)7-10-17/h6-12H,4-5,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPHPQFYSSSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
常见问题
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclization of substituted thioketones with hydrazines to form the thieno[3,4-c]pyrazole core, followed by amidation with 3,4-diethoxybenzoyl chloride. Key steps include:
- Cyclization: Use of DMF as a solvent at 80–100°C with NaH as a base to promote ring closure .
- Amidation: Reaction in dry THF under nitrogen to prevent hydrolysis, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of pyrazole intermediate to benzoyl chloride) and reaction time (6–8 hours) improves yields to 60–70% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H NMR (DMSO-d6) reveals distinct peaks: δ 8.2–8.4 ppm (aromatic protons), δ 1.3–1.5 ppm (ethoxy CH3), and δ 2.4 ppm (4-methylphenyl CH3) .
- Mass Spectrometry (ESI-MS): Molecular ion [M+H]+ at m/z 508.2 confirms molecular weight .
- IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of ethoxy groups) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer:
- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and measure IC50 values .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays, comparing inhibition rates to known inhibitors .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity across similar analogs?
- Methodological Answer: Contradictions often arise from substituent effects. For example:
| Substituent | Biological Activity | Source |
|---|---|---|
| 4-Methylphenyl | Moderate EGFR inhibition | |
| 3,5-Dimethylphenyl | Enhanced cytotoxicity |
- Approach: Perform molecular docking to compare binding affinities or synthesize derivatives with systematic substituent variations (e.g., halogenation, methoxy groups) to isolate structure-activity relationships .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Methodological Answer:
- Kinetic Studies: Monitor cyclization via in situ IR to track thioketone consumption. Activation energy (Ea) calculations using Arrhenius plots reveal rate-determining steps .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) identify transition states and intermediates, validating experimental observations .
Q. What experimental designs address low reproducibility in biological assays?
- Methodological Answer:
- Controlled Variables: Standardize cell passage numbers, serum batches, and incubation times .
- Statistical Design: Use a factorial design (e.g., 2k DOE) to assess interactions between concentration, pH, and temperature .
Data Contradiction Analysis
Q. Why do solubility properties vary significantly across literature reports?
- Methodological Answer: Solubility discrepancies stem from:
- Crystallinity: Amorphous vs. crystalline forms (confirmed via XRD). Recrystallization from ethanol/water (7:3) improves consistency .
- pH Effects: Solubility in PBS (pH 7.4) vs. DMSO; measure partition coefficients (LogP) experimentally (avg. LogP = 3.2 ± 0.1) .
Methodological Recommendations
Q. How to prioritize derivative synthesis for pharmacological studies?
- Guidelines:
- Lipinski’s Rule: Prioritize derivatives with molecular weight <500 Da and H-bond donors <5 .
- In Silico Screening: Use SwissADME to predict bioavailability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
